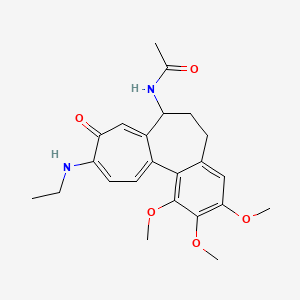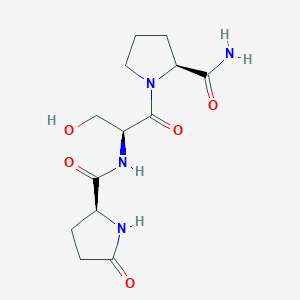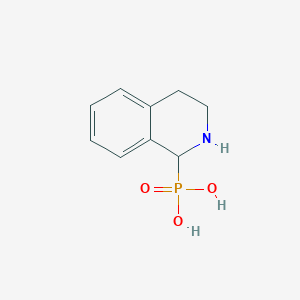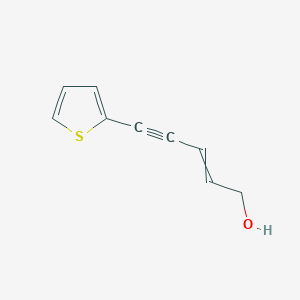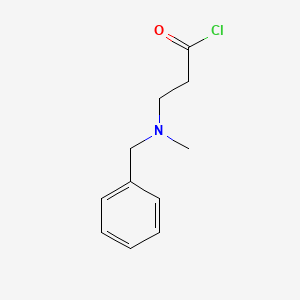
N-Benzyl-N-methyl-beta-alanyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N-methyl-beta-alanyl chloride is an organic compound that belongs to the class of benzylamines It is characterized by the presence of a benzyl group, a methyl group, and a beta-alanyl chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-methyl-beta-alanyl chloride typically involves the reaction of N-benzyl-N-methylamine with beta-alanyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety .
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-N-methyl-beta-alanyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction Reactions: The compound can be reduced to form N-benzyl-N-methyl-beta-alanine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of N-benzyl-N-methyl-beta-alanyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of N-benzyl-N-methyl-beta-alanine.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-N-methyl-beta-alanyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Benzyl-N-methyl-beta-alanyl chloride involves its interaction with specific molecular targets. The benzyl group can interact with aromatic residues in proteins, while the beta-alanyl chloride moiety can form covalent bonds with nucleophilic sites. This dual interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Benzyl-beta-alanine
- N-Methyl-beta-alanine
- N-Benzyl-N-methylamine
Uniqueness
N-Benzyl-N-methyl-beta-alanyl chloride is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical properties.
Eigenschaften
CAS-Nummer |
62760-91-2 |
|---|---|
Molekularformel |
C11H14ClNO |
Molekulargewicht |
211.69 g/mol |
IUPAC-Name |
3-[benzyl(methyl)amino]propanoyl chloride |
InChI |
InChI=1S/C11H14ClNO/c1-13(8-7-11(12)14)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
InChI-Schlüssel |
DFUFMHWUYAETKD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCC(=O)Cl)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


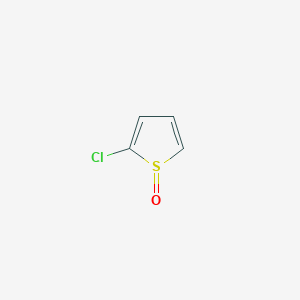

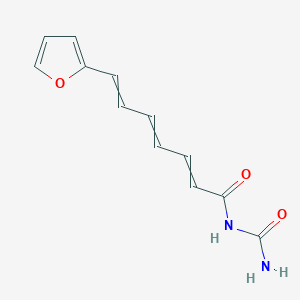
![5-[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]pentanenitrile](/img/structure/B14507567.png)
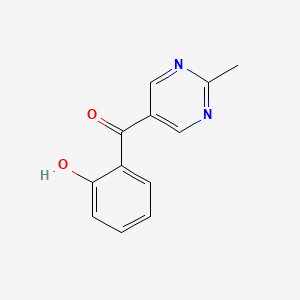
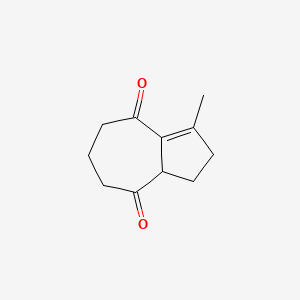
![3,3'-[(4-Anilinophenyl)azanediyl]di(propan-1-ol)](/img/structure/B14507585.png)
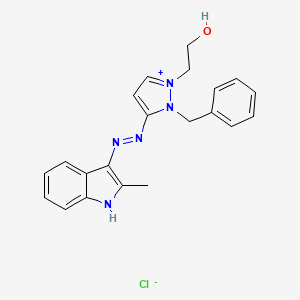
![3-{2-[2-(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-benzothiazol-3(2H)-yl}propanoic acid](/img/structure/B14507591.png)
methyl}diazenyl]aniline](/img/structure/B14507597.png)
